4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide
Description
4-Butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a benzamide derivative characterized by a butoxy-substituted aromatic ring linked to an ethyloxy-pyridazine moiety. This compound’s structure combines a lipophilic butoxy group with a heterocyclic pyridazine ring, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-butoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-3-16-28-20-11-9-19(10-12-20)23(27)24-15-17-29-22-14-13-21(25-26-22)18-7-5-4-6-8-18/h4-14H,2-3,15-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPVTCEMRIPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridazinyl Group: The next step involves the introduction of the 6-phenylpyridazin-3-yl group. This can be achieved through a nucleophilic substitution reaction where the benzamide core reacts with a halogenated pyridazine derivative.
Attachment of the Ethyl Linker: The final step involves the attachment of the ethyl linker. This can be done through an etherification reaction where the intermediate product reacts with an ethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide would depend on its specific application. In medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 2: Pharmacological Profiles of Selected Benzamides
Key Findings:
- Sigma Receptor Targeting: Radioiodinated benzamides like [125I]PIMBA exhibit high affinity for sigma-1 receptors (Kd = 5.80 nM) and demonstrate efficacy in prostate tumor imaging .
- Structural Determinants of Binding: Piperidine and methoxy groups in [125I]PIMBA enhance receptor affinity, while bulky substituents (e.g., quinazolinone in ) may reduce bioavailability. The pyridazine ring in the target compound could balance steric bulk and electronic effects for optimal binding.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Pyridazine rings are less prone to oxidative metabolism than quinazolinones , suggesting enhanced metabolic stability for the target compound.
Biological Activity
4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of herbicides and other agricultural applications. This article explores its biological activity, focusing on its efficacy, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 328.41 g/mol
The structure features a butoxy group, a phenylpyridazin moiety, and an amide linkage, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a herbicide. The primary areas of investigation include:
- Herbicidal Properties : The compound has been evaluated for its effectiveness against various weed species in rice cultivation. Studies suggest that it may inhibit the growth of certain plants by interfering with their metabolic pathways.
- Mechanism of Action : The specific mechanism through which this compound exerts its herbicidal effects involves the inhibition of key enzymes in the biosynthesis pathways of essential plant hormones.
- Toxicity Profile : Preliminary studies indicate that the compound has a favorable toxicity profile for non-target organisms, making it a candidate for use in sustainable agriculture.
Herbicidal Efficacy
A patent (EP2571364A1) outlines the use of this compound in herbicide formulations. The data suggest that this compound effectively controls several weed species in rice fields, demonstrating a significant reduction in weed biomass compared to untreated controls.
| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Echinochloa crus-galli | 85% | 200 |
| Cyperus esculentus | 78% | 150 |
| Bidens pilosa | 90% | 250 |
Mechanism Studies
Research published in various journals indicates that the compound may disrupt the synthesis of auxins and gibberellins, crucial hormones for plant growth. This disruption leads to stunted growth and eventual death of target weeds.
Toxicity Assessments
Toxicological evaluations have shown that this compound exhibits low toxicity to mammals and beneficial insects at recommended application rates. The compound's LD50 values are significantly higher than those of traditional herbicides, indicating a safer profile for agricultural use.
Case Studies
- Field Trials : In a series of field trials conducted over two growing seasons, rice crops treated with this compound showed enhanced yield due to effective weed control without significant phytotoxicity.
- Laboratory Studies : Laboratory assays demonstrated that the compound inhibited the germination of several problematic weed seeds, further supporting its potential as an effective herbicide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
